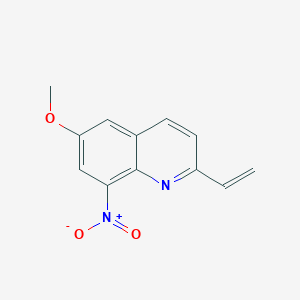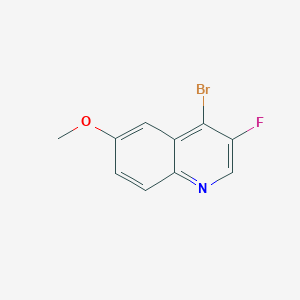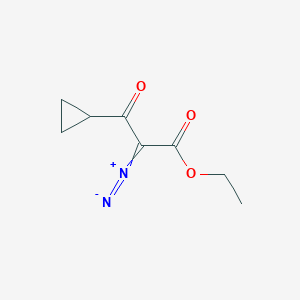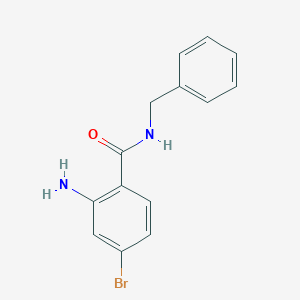
2,6-Dichloro-9-vinylpurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-9-vinyl-9H-purine is a purine derivative with the molecular formula C7H4Cl2N4. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions and a vinyl group at the 9 position on the purine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-9-vinylpurine typically involves the reaction of 2,6-dichloropurine with a vinylating agent. One common method is the Suzuki-Miyaura cross-coupling reaction, where 2,6-dichloropurine is reacted with a vinylboronic acid in the presence of a palladium catalyst and a base in a water-acetonitrile mixture . The reaction conditions usually involve heating the mixture to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-9-vinyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form ethyl derivatives.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used.
Addition Reactions: Electrophiles such as bromine (Br2) or hydrogen chloride (HCl) are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include 2,6-diamino-9-vinyl-9H-purine and 2,6-dithio-9-vinyl-9H-purine.
Oxidation and Reduction: Products include 2,6-dichloro-9-acetaldehyde-9H-purine and 2,6-dichloro-9-ethyl-9H-purine.
Addition Reactions: Products include 2,6-dichloro-9-(2-bromoethyl)-9H-purine.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-9-vinyl-9H-purine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-9-vinylpurine involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby interfering with the synthesis and repair of DNA and RNA . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloropurine: Lacks the vinyl group and is used as a precursor in the synthesis of various purine derivatives.
2,6-Dichloro-9-propyl-9H-purine: Contains a propyl group instead of a vinyl group and has different reactivity and applications.
2,6-Dichloro-9-nitroso-9H-purine: Contains a nitroso group and is used in different chemical reactions.
Uniqueness
2,6-Dichloro-9-vinyl-9H-purine is unique due to the presence of the vinyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .
Eigenschaften
Molekularformel |
C7H4Cl2N4 |
|---|---|
Molekulargewicht |
215.04 g/mol |
IUPAC-Name |
2,6-dichloro-9-ethenylpurine |
InChI |
InChI=1S/C7H4Cl2N4/c1-2-13-3-10-4-5(8)11-7(9)12-6(4)13/h2-3H,1H2 |
InChI-Schlüssel |
HLEGTEXNOCUVDG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CN1C=NC2=C1N=C(N=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-[3-(acetyloxy)-5-oxocyclopent-1-EN-1-YL]heptanoate](/img/structure/B8469005.png)













